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molecular formula C4H10O2 B1233174 (S)-1,2-Butanediol CAS No. 73522-17-5

(S)-1,2-Butanediol

Cat. No. B1233174
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323172B1

Procedure details

A 500 ml, three neck, round bottom flask equipped with magnetic stirrer, internal thermometer, addition funnel, condenser, argon supply, and heating mantle, is flushed with argon. Then 1,2-butanediol (about 270 g, about 3 moles, Aldrich) is added and sodium metal (about 1.2 g, about 0.05 moles, Aldrich) is added and the sodium is allowed to dissolve. Then the reaction mixture is heated to about 100° C. and epoxybutane (about 71 g. about 1 mole, Aldrich) is added dropwise with stirring. Heating is continued until the reflux of epoxybutane has ceased and heating is continued for an additional hour to drive the conversion to completion. The reaction mixture is neutralized with sulfuric acid, the salts are removed by filtration, and the liquid is fractionally distilled under vacuum to recover the excess butanediol. The desired ether is obtained as a residue. Optionally, it is purified by further vacuum distillation.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].[Na].[O:8]1[CH:10]([CH2:11][CH3:12])[CH2:9]1.S(=O)(=O)(O)O>>[OH:5][CH:2]([CH2:3][CH3:4])[CH2:1][O:6][CH2:9][CH:10]([OH:8])[CH2:11][CH3:12] |^1:6|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
C(C(CC)O)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
71 g
Type
reactant
Smiles
O1CC1CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml, three neck, round bottom flask equipped with magnetic stirrer
ADDITION
Type
ADDITION
Details
internal thermometer, addition funnel, condenser, argon supply
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
is flushed with argon
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
is continued for an additional hour
CUSTOM
Type
CUSTOM
Details
the salts are removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the liquid is fractionally distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to recover the excess butanediol
CUSTOM
Type
CUSTOM
Details
The desired ether is obtained as a residue
DISTILLATION
Type
DISTILLATION
Details
Optionally, it is purified by further vacuum distillation

Outcomes

Product
Name
Type
Smiles
OC(COCC(CC)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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